2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride
Overview
Description
2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring fused with an oxadiazole ring, which is further connected to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a nitrile with hydroxylamine to form an amidoxime, which is then cyclized with a carboxylic acid derivative.
Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative through a condensation reaction.
Introduction of the Ethanamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of different heterocyclic compounds.
Scientific Research Applications
2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of 2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring often have antimicrobial and antifungal properties.
Uniqueness
2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride is unique due to its specific combination of the pyridine and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O.ClH/c10-5-4-8-12-9(14-13-8)7-3-1-2-6-11-7;/h1-3,6H,4-5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKLEHPACJGQTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NO2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269152-24-0 | |
Record name | 1,2,4-Oxadiazole-3-ethanamine, 5-(2-pyridinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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